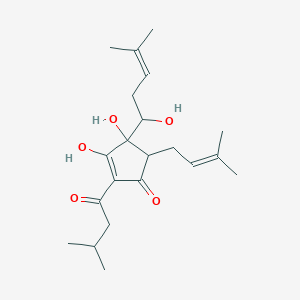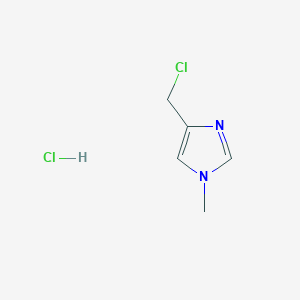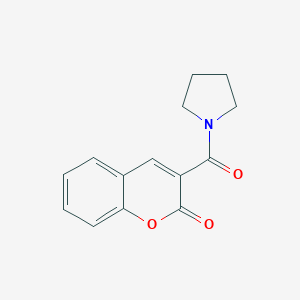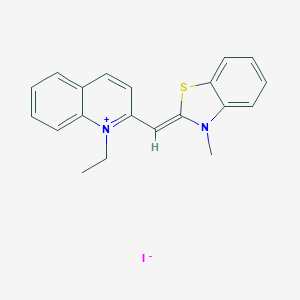
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, also known as MBThI-Et, is a fluorescent dye that is widely used in scientific research. This compound belongs to the family of quinolinium salts and is commonly used in biological and medical research as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide involves the binding of the compound to specific target molecules, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the binding interactions and to study the mechanism of action of the target molecule.
Biochemische Und Physiologische Effekte
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide has been shown to have minimal cytotoxicity and is generally considered to be safe for use in biological and medical research. It has been used in a wide range of applications, including cell imaging, protein detection, and DNA sequencing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its high sensitivity and specificity for target molecules. It has been shown to have a low background signal and can be used in a wide range of biological and medical applications. However, one of the limitations of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for research involving 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide. One area of interest is the development of new derivatives with improved properties, such as higher sensitivity or lower cost. Another area of interest is the application of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide in new areas of research, such as drug discovery or disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide and to optimize its use in biological and medical research.
Synthesemethoden
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide can be synthesized using a multistep process involving the reaction of 2-(methylthio)benzothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-(dimethylamino)ethyl chloride and quinoline. The final product is obtained by quaternization with iodomethane.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is widely used in scientific research as a fluorescent probe to study various biological processes. It has been used to study the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been used to study the interaction of various molecules with DNA and RNA.
Eigenschaften
CAS-Nummer |
16055-33-7 |
|---|---|
Produktname |
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide |
Molekularformel |
C20H19IN2S |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WXXIRKQQOXTYSK-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Andere CAS-Nummern |
16055-33-7 |
Synonyme |
1-ethyl-2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



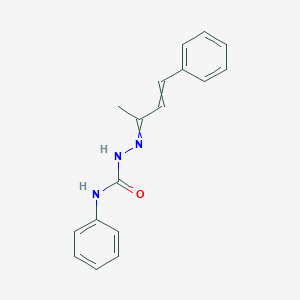

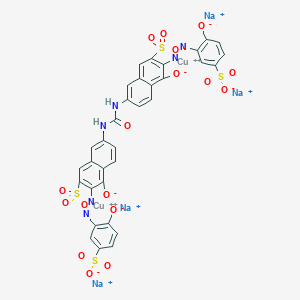
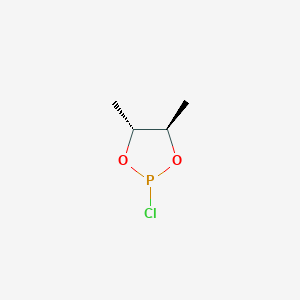
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
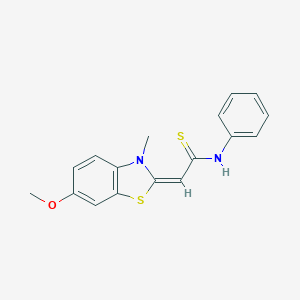
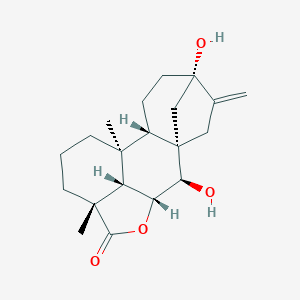

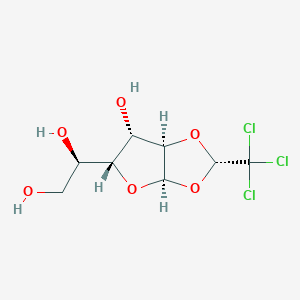
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
